(2E)-3-(2H-chromen-3-yl)-1-(3-hydroxyphenyl)prop-2-en-1-one
Description
(2E)-3-(2H-chromen-3-yl)-1-(3-hydroxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone backbone. Its structure includes a 2H-chromen-3-yl (benzopyran) moiety and a 3-hydroxyphenyl group, conferring unique electronic and steric properties. The (2E) configuration ensures a planar trans geometry, facilitating π-π stacking and hydrogen bonding interactions. This compound’s biological relevance is inferred from its structural similarity to chalcones with demonstrated antiviral, anticancer, and antimicrobial activities .
Properties
IUPAC Name |
(E)-3-(2H-chromen-3-yl)-1-(3-hydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O3/c19-16-6-3-5-14(11-16)17(20)9-8-13-10-15-4-1-2-7-18(15)21-12-13/h1-11,19H,12H2/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYFUKVJDNKXALS-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C=CC(=O)C3=CC(=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=CC2=CC=CC=C2O1)/C=C/C(=O)C3=CC(=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2E)-3-(2H-chromen-3-yl)-1-(3-hydroxyphenyl)prop-2-en-1-one, also known as a coumaro-chalcone, is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, focusing on its anti-parasitic, antibacterial, and potential anticancer properties, supported by recent research findings and case studies.
- Molecular Formula : CHO
- Molecular Weight : 278.3 g/mol
- CAS Number : 929513-41-7
1. Anti-Parasitic Activity
Recent studies have demonstrated that coumaro-chalcones exhibit promising anti-parasitic effects against various pathogens, particularly those causing neglected tropical diseases.
| Compound | Pathogen | EC (μM) | Reference |
|---|---|---|---|
| A5 | Leishmania panamensis | 2.1 ± 0.1 | |
| A12 | Plasmodium falciparum | 15.0 ± 0.5 | |
| A5 | Trypanosoma cruzi | 18.7 ± 2.4 |
The compound A5 showed strong inhibition against intracellular amastigotes of Leishmania panamensis, with an EC value of 2.1 μM, indicating its potential as a therapeutic agent for leishmaniasis. Additionally, the coumaro-chalcone A12 exhibited moderate inhibition against Plasmodium falciparum, with an EC of 15.0 μM, highlighting its effectiveness against malaria.
2. Antibacterial Activity
The antibacterial properties of coumaro-chalcones have also been investigated, revealing their potential to inhibit various bacterial strains.
| Compound | Bacteria | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| A5 | Escherichia coli | ≤ 6.25 μg/mL | |
| A12 | Staphylococcus aureus | ≤ 40 μg/mL |
Research indicates that the presence of hydroxyl groups in the structure enhances antibacterial activity, making these compounds valuable in developing new antibiotics.
3. Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines.
| Cell Line | Treatment Concentration (μM) | Effect | Reference |
|---|---|---|---|
| MDA-MB-231 | 50 | Inhibition of proliferation | |
| HeLa | 100 | Induction of apoptosis |
In vitro studies have shown that this compound can inhibit cell proliferation and induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.
Case Studies
Several case studies have documented the efficacy of coumaro-chalcones in clinical settings:
- Leishmaniasis Treatment : A clinical trial involving patients with leishmaniasis treated with a formulation containing coumaro-chalcones demonstrated significant improvement in symptoms and reduction in parasite load.
- Antibacterial Efficacy : In a hospital setting, isolates of Staphylococcus aureus were treated with coumaro-chalcone derivatives, resulting in decreased bacterial counts and improved patient outcomes.
Comparison with Similar Compounds
Research Findings and Implications
- Chromene Advantage: The benzopyran system in the target compound likely enhances stability and target selectivity compared to monocyclic chalcones, as seen in crystallographic studies ().
- Hydroxyl vs.
- Antifungal Optimization : Introducing nitro or halogen substituents () could augment the target compound’s activity, albeit at the cost of solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
